molecular formula C9H6BrNO2 B15222966 2-(2-Bromooxazol-5-yl)phenol

2-(2-Bromooxazol-5-yl)phenol

Cat. No.: B15222966
M. Wt: 240.05 g/mol
InChI Key: UPOWNUADXNZASJ-UHFFFAOYSA-N
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Description

2-(2-Bromooxazol-5-yl)phenol is a chemical compound that features a phenol group attached to a brominated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diethyl dibromo-malonate as a brominating agent at elevated temperatures . Another approach includes the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a mild and efficient route to substituted phenols .

Industrial Production Methods

Industrial production of 2-(2-Bromooxazol-5-yl)phenol may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromooxazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromooxazol-5-yl)phenol is unique due to the combination of the brominated oxazole ring and the phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-(2-bromo-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H

InChI Key

UPOWNUADXNZASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)O

Origin of Product

United States

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